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molecular formula C8H6ClNS B1346447 2-Chlorobenzyl thiocyanate CAS No. 2082-66-8

2-Chlorobenzyl thiocyanate

Cat. No. B1346447
M. Wt: 183.66 g/mol
InChI Key: BEQHMRYBIXNFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528138B2

Procedure details

To diisopropylamine (15.3 mL, 109 mmol) in toluene (500 mL), at 0-5° C., under nitrogen, was added drop wise over ˜½ hour 1.6M″ BuLi/THF (68.5 mL, 109 mmol). The reaction mixture was stirred for a further 15 minutes before the drop wise addition of 2-pyridylacetonitrile (5.55 mL, 49.6 mmol) over 1 hour. 2-Chlorobenzylthiocyanate (20.0 g, 109 mmol), described in the literature by Schlesinger J. Am. Chem. Soc. 1954, 76, 585, was then added in solution in toluene (100 mL) over a period of 1 hour. The reaction mixture was stirred for an additional 2 hours. Water was added and the layers were separated. The organic phase was extracted twice with 200 mL 2N NaOH. The combined aqueous phases were cooled down to 0° C and acidified to ˜pH 1. The precipitate obtained was filtered and dried to give the title compound as a pale tan solid (4.50 g, 63% yield). δH (DMSO-d6) 6.79 (1H, t), 7.09 (1H, d), 7.73 (1H, t), 7.79 (1H, dd), 12.95 (1H, br s).
Quantity
15.3 mL
Type
reactant
Reaction Step One
Name
BuLi THF
Quantity
68.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4]C(C)C)(C)C.[Li]CCCC.C1COCC1.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH2:24][C:25]#[N:26].ClC1C=CC=CC=1CSC#N>C1(C)C=CC=CC=1.O>[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH:24]([C:1]#[N:4])[C:25]#[N:26] |f:1.2|

Inputs

Step One
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
BuLi THF
Quantity
68.5 mL
Type
reactant
Smiles
[Li]CCCC.C1CCOC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.55 mL
Type
reactant
Smiles
N1=C(C=CC=C1)CC#N
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(CSC#N)C=CC=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted twice with 200 mL 2N NaOH
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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